2-({1-[4-methoxy-6-(methylamino)-1,3,5-triazin-2-yl]-1H-1,2,4-triazol-3-yl}sulfanyl)acetamide
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Overview
Description
2-({1-[4-methoxy-6-(methylamino)-1,3,5-triazin-2-yl]-1H-1,2,4-triazol-3-yl}sulfanyl)acetamide is a complex organic compound that belongs to the class of triazine derivatives This compound is characterized by its unique structure, which includes a triazine ring, a triazole ring, and a sulfanylacetamide group
Preparation Methods
The synthesis of 2-({1-[4-methoxy-6-(methylamino)-1,3,5-triazin-2-yl]-1H-1,2,4-triazol-3-yl}sulfanyl)acetamide involves multiple steps, starting with the preparation of the triazine and triazole precursors. The triazine ring can be synthesized through the reaction of cyanuric chloride with methoxyamine and methylamine under controlled conditions. The triazole ring is typically formed by the cyclization of appropriate hydrazine derivatives. The final step involves the coupling of the triazine and triazole rings with a sulfanylacetamide group, which is achieved through nucleophilic substitution reactions .
Industrial production methods for this compound may involve optimization of reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.
Chemical Reactions Analysis
2-({1-[4-methoxy-6-(methylamino)-1,3,5-triazin-2-yl]-1H-1,2,4-triazol-3-yl}sulfanyl)acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while substitution reactions can produce a variety of derivatives depending on the nucleophile.
Scientific Research Applications
2-({1-[4-methoxy-6-(methylamino)-1,3,5-triazin-2-yl]-1H-1,2,4-triazol-3-yl}sulfanyl)acetamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of agrochemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of 2-({1-[4-methoxy-6-(methylamino)-1,3,5-triazin-2-yl]-1H-1,2,4-triazol-3-yl}sulfanyl)acetamide involves its interaction with specific molecular targets and pathways. The triazine and triazole rings are known to interact with enzymes and receptors, potentially inhibiting their activity. The sulfanylacetamide group may enhance the compound’s binding affinity and specificity towards these targets. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .
Comparison with Similar Compounds
Similar compounds to 2-({1-[4-methoxy-6-(methylamino)-1,3,5-triazin-2-yl]-1H-1,2,4-triazol-3-yl}sulfanyl)acetamide include other triazine and triazole derivatives. These compounds share structural similarities but differ in their functional groups and overall properties. For example:
2-Amino-4-methoxy-6-methyl-1,3,5-triazine: This compound has a similar triazine core but lacks the triazole and sulfanylacetamide groups, resulting in different chemical and biological properties.
4-Methoxy-N,6-dimethyl-1,3,5-triazin-2-amine: Another triazine derivative with distinct functional groups, leading to unique reactivity and applications.
The uniqueness of this compound lies in its combined triazine-triazole-sulfanylacetamide structure, which imparts specific chemical and biological properties not found in other similar compounds.
Properties
Molecular Formula |
C9H12N8O2S |
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Molecular Weight |
296.31 g/mol |
IUPAC Name |
2-[[1-[4-methoxy-6-(methylamino)-1,3,5-triazin-2-yl]-1,2,4-triazol-3-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C9H12N8O2S/c1-11-6-13-7(15-8(14-6)19-2)17-4-12-9(16-17)20-3-5(10)18/h4H,3H2,1-2H3,(H2,10,18)(H,11,13,14,15) |
InChI Key |
KTVHXXRATQNZQD-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=NC(=NC(=N1)OC)N2C=NC(=N2)SCC(=O)N |
Origin of Product |
United States |
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